molecular formula C18H25BrClNO5 B4074421 1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid

1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid

Cat. No.: B4074421
M. Wt: 450.7 g/mol
InChI Key: CLLQDRJTTSGCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenoxy group attached to a butyl chain, which is further connected to an azepane ring. The oxalic acid component is often used to form a salt with the azepane derivative, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane typically involves a multi-step process. One common method starts with the preparation of 4-(2-Bromo-4-chlorophenoxy)butanoic acid, which is then reacted with azepane under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The phenoxy group can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The azepane ring can be reduced using hydrogenation techniques with catalysts like palladium on carbon.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

Major Products

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of reduced azepane derivatives.

Scientific Research Applications

1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid
  • 4-(4-Bromo-2-chlorophenoxy)butanoic acid
  • 2-Bromo-N-(2,4-dichlorophenyl)butanamide

Uniqueness

1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane stands out due to its unique combination of a phenoxy group with bromine and chlorine substitutions, a butyl chain, and an azepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrClNO.C2H2O4/c17-15-13-14(18)7-8-16(15)20-12-6-5-11-19-9-3-1-2-4-10-19;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLQDRJTTSGCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid
Reactant of Route 4
1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.